molecular formula C20H17N3O4 B2492242 2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448035-16-2

2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2492242
CAS No.: 1448035-16-2
M. Wt: 363.373
InChI Key: ZGXALDJETTVBEQ-UHFFFAOYSA-N
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Description

2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is a synthetic chemical reagent featuring a benzo[d]isoxazole core, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets . The molecular structure integrates the benzisoxazole moiety, found in certain pharmaceutical agents, with a benzamide group and a rigid but-2-yn-1-yl linker . This specific architecture suggests potential for use in chemical biology and drug discovery research, particularly in the development of probes for enzyme and receptor studies. The presence of the benzisoxazole unit, a privileged structure in pharmacology, indicates that this compound may be of value for investigating central nervous system (CNS) targets or inflammatory pathways, although its precise mechanism of action and primary research applications are yet to be fully characterized in the scientific literature . Researchers may employ this compound as a building block for more complex molecules or as a lead compound for optimizing activity against specific targets such as EPAC proteins or cyclooxygenase enzymes, based on established research involving related benzisoxazole derivatives . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should conduct their own thorough characterization and validation experiments to determine the compound's specific properties and suitability for their work.

Properties

IUPAC Name

2-[4-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c21-20(25)15-8-2-3-9-17(15)26-12-6-5-11-22-19(24)13-16-14-7-1-4-10-18(14)27-23-16/h1-4,7-10H,11-13H2,(H2,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXALDJETTVBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC#CCOC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of this intermediate with a benzamide derivative under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized benzo[d]isoxazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a benzo[d]isoxazole moiety, an acetamido group, and a but-2-yn-1-yl chain. These components contribute to its biological activity, particularly as an inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in gene expression regulation.

Synthesis Overview

The synthesis of 2-((4-(2-(benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves several steps, including:

  • Formation of the benzo[d]isoxazole scaffold .
  • Introduction of the acetamido group via acylation reactions.
  • Coupling with the but-2-yn-1-yl moiety to create the final compound.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction, ensuring optimal yields under controlled conditions.

Inhibition of BRD4

The primary biological activity of this compound lies in its ability to inhibit BRD4 by binding to its bromodomain. This interaction disrupts the binding between BRD4 and acetylated histones, leading to altered gene transcription. This mechanism is particularly significant for cancer therapy as BRD4 is involved in the regulation of oncogenes.

Anti-inflammatory Properties

In addition to its anticancer potential, there is evidence suggesting that this compound may exhibit anti-inflammatory properties. This dual action makes it a candidate for treating various inflammatory diseases, potentially providing a therapeutic avenue for conditions characterized by chronic inflammation.

Cancer Therapy

Numerous studies have explored the efficacy of 2-((4-(2-(benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide in cancer treatment:

  • In vitro studies have demonstrated its ability to reduce cell proliferation in various cancer cell lines.
  • The compound's selectivity towards cancer cells over normal cells has been highlighted, indicating a favorable safety profile compared to traditional chemotherapeutics .

Neurodegenerative Diseases

Research into multi-target-directed ligands (MTDLs) has suggested that compounds similar to 2-((4-(2-(benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yloxy)benzamide could be effective against neurodegenerative diseases complicated by depression. These compounds have shown promise in inhibiting enzymes related to neurodegeneration .

Case Studies and Experimental Findings

Study Findings Reference
Inhibition of BRD4Demonstrated significant disruption of gene transcription linked to oncogenesis
Anti-inflammatory effectsPotential application in treating chronic inflammatory diseases
Neuroprotective effectsCompounds similar to this structure showed promise against neurodegenerative conditions

Mechanism of Action

The mechanism of action of 2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide involves its binding to the BRD4 bromodomain. This binding inhibits the interaction between BRD4 and acetylated histones, thereby affecting gene transcription and potentially leading to therapeutic effects in diseases such as cancer and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs include benzoxazole- and benzamide-based derivatives with variations in linker groups, substituents, and biological targets. Below is a detailed comparison:

Structural Variations

Compound Name Key Structural Features Biological Target/Activity Reference
2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide Alkyne (but-2-yn-1-yl) linker, benzamide core, benzo[d]isoxazole Hypothesized apoptosis induction or kinase inhibition (inferred from analogs) N/A
4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-cyclohexylbenzamide (1) Thioacetamido linker, cyclohexyl substituent Cytotoxicity against HepG2 cells (IC₅₀: 12.3 µM)
N-(Tert-butyl)-4–(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide (12e) Chloro-substituted benzoxazole, tert-butyl group Enhanced Bcl-2 suppression (2.8-fold vs. control), higher cytotoxicity (IC₅₀: 8.7 µM)
4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(p-tolyl)benzamide (8b) Chloro-substituted benzoxazole, p-tolyl group VEGFR-2 inhibition (docking score: -9.2 kcal/mol), anti-proliferative activity

Biological Activity

2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound primarily functions as an inhibitor of the bromodomain-containing protein 4 (BRD4), which is implicated in various diseases, including cancer and inflammatory conditions. The structural features of this compound contribute to its biological activity, making it a subject of interest for further research.

Structural Characteristics

The compound is characterized by several key structural components:

  • Benzo[d]isoxazole moiety : This scaffold is known for its role in various biological activities, particularly in anticancer properties.
  • Acetamido group : Enhances the compound's binding affinity to target proteins.
  • But-2-yn-1-yl chain : Contributes to the overall stability and reactivity of the molecule.

The primary mechanism of action for 2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide involves:

  • Binding to BRD4 bromodomain : This interaction inhibits the binding of BRD4 to acetylated histones, disrupting gene transcription processes that are critical in oncogenesis and inflammation.
  • Influence on gene regulation : By altering the transcriptional landscape, this compound may exert anti-cancer effects by down-regulating oncogenes and up-regulating tumor suppressor genes.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing isoxazole rings have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and others . The specific activity of 2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide has not been extensively documented, but its mechanism suggests potential efficacy against similar targets.

Anti-inflammatory Properties

In addition to its anticancer potential, there is evidence suggesting that compounds targeting BRD4 may also exhibit anti-inflammatory effects. This dual action makes 2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide a candidate for treating inflammatory diseases alongside cancer.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Cytotoxicity Studies : A study on isoxazole derivatives demonstrated varying degrees of cytotoxicity against cancer cell lines, with some compounds exhibiting IC50 values as low as 5 µM .
    CompoundCell LineIC50 (µM)
    14MCF722.47
    19HCT1165.0
  • Mechanistic Insights : Flow cytometry analyses revealed that certain isoxazole derivatives could induce cell cycle arrest and apoptosis in cancer cells, indicating a potential pathway through which 2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yloxy)benzamide could operate .

The synthesis of 2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yne)) involves several steps, typically starting from simpler precursors. The final product is obtained through coupling reactions under controlled conditions to optimize yield and purity .

PropertyValue
Molecular FormulaC20H17N3O4
Molecular Weight363.4 g/mol
CAS Number1448035-16-2

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